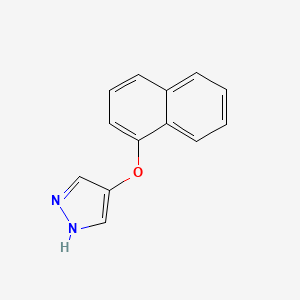

4-(Naphthalen-1-yloxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-naphthalen-1-yloxy-1H-pyrazole |

InChI |

InChI=1S/C13H10N2O/c1-2-6-12-10(4-1)5-3-7-13(12)16-11-8-14-15-9-11/h1-9H,(H,14,15) |

InChI Key |

NMBJNTAGLBTJDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CNN=C3 |

Origin of Product |

United States |

Chemical Significance and Research Context of 4 Naphthalen 1 Yloxy 1h Pyrazole

Significance of the Pyrazole (B372694) Heterocycle in Pharmaceutical and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. researchgate.netijraset.comnumberanalytics.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov The versatility of the pyrazole nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comglobalresearchonline.netresearchgate.net

A testament to its importance is the number of pyrazole-containing drugs that have received FDA approval. nih.gov These drugs span a wide range of therapeutic categories, including anti-inflammatory agents, antipsychotics, analgesics, and more. mdpi.comnih.gov The success of these established drugs continues to fuel interest in the discovery and development of new pyrazole-based therapeutic agents. globalresearchonline.net

The biological activities of pyrazole derivatives are extensive and well-documented. Researchers have reported their potential as:

Anti-inflammatory agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. researchgate.netresearchgate.net

Anticancer agents: Crizotinib, an anticancer drug, incorporates the pyrazole motif. researchgate.net

Antimicrobial and Antifungal agents: Various pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. mdpi.comwisdomlib.org

Antiviral agents: The pyrazole nucleus is found in compounds with antiviral activity. mdpi.comwisdomlib.org

Antidepressant and Antipsychotic agents: The antipsychotic CDPPB and the antidepressant fezolamide are examples of pyrazole-containing drugs targeting the central nervous system. mdpi.com

Antidiabetic agents: Research has explored the potential of pyrazole derivatives as antidiabetic agents. globalresearchonline.net

The following table provides a summary of some key therapeutic applications of pyrazole-containing compounds:

| Therapeutic Area | Example Drug(s) | Reference(s) |

| Anti-inflammatory | Celecoxib, Lonazolac | researchgate.netresearchgate.net |

| Anticancer | Crizotinib | researchgate.net |

| Antipsychotic | CDPPB | mdpi.com |

| Antidepressant | Fezolamide | mdpi.com |

| Analgesic | Difenamizole | mdpi.com |

| Anti-obesity | Rimonabant (withdrawn) | researchgate.netmdpi.com |

| Antiviral | Pyrazofurin | nih.gov |

| Antibacterial | Sulfaphenazole | nih.gov |

Role of the Naphthalene (B1677914) Moiety in Bioactive Chemical Entities

Naphthalene, a bicyclic aromatic hydrocarbon, is another crucial structural component in the design and discovery of bioactive molecules. nih.govekb.eg Its planar and lipophilic nature allows it to effectively interact with biological targets, often through intercalation with DNA or binding to hydrophobic pockets in proteins. ijpsjournal.com The naphthalene scaffold is present in a variety of FDA-approved drugs, highlighting its therapeutic relevance. nih.govekb.eg

The incorporation of a naphthalene moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. researchgate.net It is recognized for its broad spectrum of biological activities, including:

Antimicrobial and Antifungal activity: Naphthalene derivatives have shown potent activity against a wide range of bacteria and fungi. ijpsjournal.comresearchgate.netrasayanjournal.co.in Marketed antimicrobial drugs like nafcillin, naftifine, and terbinafine (B446) contain the naphthalene scaffold. ekb.eg

Anticancer activity: The cytotoxic nature of naphthalene has been harnessed in the development of anticancer agents. nih.govijpsjournal.com

Anti-inflammatory activity: Compounds containing the naphthalene moiety have demonstrated anti-inflammatory properties. researchgate.netresearchgate.net Naproxen and nabumetone (B1676900) are well-known anti-inflammatory drugs based on this scaffold. nih.gov

Antiviral activity: Research has indicated the potential of naphthalene derivatives as antiviral agents. researchgate.net

Other therapeutic areas: The versatility of the naphthalene scaffold is further demonstrated by its presence in drugs for various other conditions, such as the antihypertensive propranolol (B1214883) and the antidepressant duloxetine. nih.gov

The table below showcases some prominent examples of naphthalene-containing drugs and their therapeutic uses:

| Therapeutic Area | Example Drug(s) | Reference(s) |

| Antimicrobial/Antifungal | Nafcillin, Naftifine, Terbinafine, Tolnaftate | ekb.eg |

| Anti-inflammatory | Naproxen, Nabumetone | nih.gov |

| Anticancer | Etoposide, Teniposide (derived from podophyllotoxins) | ijpsjournal.com |

| Antihypertensive | Propranolol | nih.gov |

| Antidepressant | Duloxetine | nih.gov |

| Antitubercular | Bedaquiline | nih.gov |

Overview of Structural Features and Chemical Space within 4-(Naphthalen-1-yloxy)-1H-pyrazole Analogues

The general structure of this compound features a pyrazole ring linked to a naphthalene moiety through an ether bond at the 4-position of the pyrazole. This core structure provides a versatile platform for the synthesis of a wide range of analogues with diverse biological activities. nih.govrsc.org

The chemical space of these analogues can be explored by introducing various substituents at different positions on both the pyrazole and naphthalene rings. For instance, a study on 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole highlighted the synthesis of a fluorinated pyrazole derivative. mdpi.com Another example is (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, which connects the pyrazole and naphthalene rings via a propenone linker. researchgate.net

The crystal structure of a related compound, (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, reveals a nearly planar molecule, a feature that can be crucial for its interaction with biological targets. nih.govresearchgate.net The synthesis of novel naphthalene-heterocycle hybrids, including those with pyrazole, has been shown to yield compounds with potent antitumor, anti-inflammatory, and antituberculosis activities. nih.govrsc.org

The exploration of this chemical space is often guided by computational methods, such as molecular docking, to predict the binding affinity of the designed compounds to specific biological targets. mdpi.com For example, the synthesized 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was studied for its potential interaction with the human estrogen alpha receptor. mdpi.com

Synthetic Methodologies for 4 Naphthalen 1 Yloxy 1h Pyrazole and Analogues

Established Synthetic Pathways for Pyrazole-Naphthalene Conjugates

The construction of pyrazole-naphthalene conjugates can be achieved through various established synthetic routes. These methods often involve the formation of the pyrazole (B372694) ring as a key step, with the naphthalene (B1677914) moiety being introduced either before or after the cyclization.

Multi-component Reaction Approaches for Pyrazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives. mdpi.comnih.gov These reactions involve the combination of three or more starting materials in a single step to form a product that contains portions of all the reactants. mdpi.com For the synthesis of pyrazole-naphthalene systems, a typical MCR might involve the condensation of a hydrazine (B178648) derivative, a β-ketoester or a similar 1,3-dicarbonyl compound, and an aldehyde or ketone bearing a naphthalene group. mdpi.combeilstein-journals.org

One-pot three-component reactions under microwave irradiation have been successfully used to synthesize pyrazoline precursors, which can then be oxidized to the corresponding pyrazole. semanticscholar.org For instance, the reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) can yield a pyrazoline intermediate. semanticscholar.org The use of catalysts like piperidine (B6355638) or operating in aqueous media can enhance the efficiency and greenness of these reactions. mdpi.com The versatility of MCRs allows for the generation of a diverse library of pyrazole derivatives by varying the individual components. nih.govmdpi.com

Oxidative Aromatization Strategies for Pyrazole Ring Systems

The synthesis of pyrazoles often proceeds through a dihydrogenated precursor, a pyrazoline. researchgate.neteurekaselect.com The final and crucial step in obtaining the aromatic pyrazole ring is the oxidative aromatization of the pyrazoline. researchgate.neteurekaselect.com Various oxidizing agents and conditions have been employed for this transformation.

Common methods for the oxidative aromatization of 1,3,5-trisubstituted pyrazolines include the use of molecular oxygen in the presence of activated carbon. nih.gov This method is considered a practical and facile approach. nih.gov Other oxidizing systems that have been reported include iodine, potassium permanganate, and ceric ammonium (B1175870) nitrate. An electrochemically enabled approach using sodium chloride as a redox mediator has also been developed, offering a sustainable route to pyrazoles. rsc.org The choice of oxidant can depend on the substituents present on the pyrazoline ring to avoid unwanted side reactions. For example, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via oxidative aromatization of the corresponding pyrazoline using conventional heating. semanticscholar.org

| Oxidizing System | Substrate | Yield | Reference |

| Molecular Oxygen/Activated Carbon | 1,3,5-Trisubstituted Pyrazolines | Good to Excellent | nih.gov |

| Electrochemical (NaCl mediator) | Pyrazolines with 3-ester group | 50-93% | rsc.org |

| Conventional Heating | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 35.16% | semanticscholar.org |

Hydrazone-Mediated Cyclization Reactions in Pyrazole Synthesis

Hydrazones are versatile intermediates in the synthesis of pyrazoles. One common method involves the reaction of α,β-alkynic hydrazones, which can be prepared from the condensation of hydrazines with propargyl aldehydes or ketones. metu.edu.trnih.gov These alkynic hydrazones can undergo electrophilic cyclization to form pyrazole derivatives. metu.edu.trnih.gov

Copper(I) iodide in the presence of a base like triethylamine (B128534) has been shown to effectively mediate this cyclization, providing good to excellent yields of the corresponding pyrazoles. metu.edu.tracs.org This method is general for a variety of α,β-alkynic hydrazones and tolerates a range of functional groups. nih.govacs.org Another approach involves the iodocyclization of α,β-alkynic hydrazones using molecular iodine and a base such as sodium bicarbonate, which leads to the formation of 4-iodopyrazoles in good to high yields. nih.govacs.org The Vilsmeier-Haack reaction, using a mixture of POCl3 and DMF, can also be employed for the cyclization of hydrazones to yield 4-formyl pyrazoles. chemmethod.com

Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Pyrazoles

The intramolecular nitrile oxide cycloaddition (INOC) reaction is a powerful tool for the construction of fused heterocyclic systems containing an isoxazoline (B3343090) or isoxazole (B147169) ring. mdpi.comktu.edu This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ, onto an alkene or alkyne tethered to the same molecule. mdpi.com This strategy can be applied to pyrazole derivatives to create complex, fused pyrazole ring systems. ktu.eduresearchgate.net

For example, a pyrazole with a prop-2-en-1-yloxy or prop-2-yn-1-yloxy substituent at the 3-position can be converted to its corresponding 4-carbaldehyde oxime. ktu.edu This oxime can then undergo an INOC reaction to form a novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] metu.edu.trmdpi.comoxazole (B20620) ring system. ktu.edu The nitrile oxide is typically generated in situ from the oxime using an oxidizing agent like sodium hypochlorite. mdpi.com This method allows for the regio- and diastereoselective construction of highly functionalized tricyclic systems. mdpi.com

Development of Novel Synthetic Approaches for 4-(Naphthalen-1-yloxy)-1H-pyrazole Derivatives

While established methods provide a foundation, the development of novel synthetic routes to specific derivatives like this compound is crucial for accessing new chemical space and improving efficiency. Research in this area focuses on creating more direct and versatile synthetic strategies.

A novel one-step synthesis has been reported for fully substituted pyrazol-4-ols through the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines. nih.gov Another innovative approach involves a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization without the need for transition-metal catalysts or oxidants. nih.gov Furthermore, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized, and unexpectedly, this process also yielded 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives through partial cleavage of a furan (B31954) ring. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield, minimize side reactions, and control stereoselectivity where applicable. For the synthesis of pyrazole derivatives, various factors can be fine-tuned.

The choice of solvent, temperature, and catalyst can significantly influence the outcome of a reaction. For instance, in the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinedione derivatives, a five-component reaction was optimized, and it was found that using nano ZnO and L-proline in water provided high yields. researchgate.net Temperature can also be used as a controlling factor, as demonstrated in a divergent synthesis where different products were obtained by simply changing the reaction temperature. nih.gov In multi-component reactions, the use of ultrasonic irradiation has been shown to be a green approach that can lead to good yields of pyrazolo[1,5-a]pyrimidines. researchgate.net For regioselective syntheses, controlling the temperature and using an acidic environment in the cyclization step can lead to optimum yields and high regioselectivity. google.com

| Reaction | Catalyst/Conditions | Yield | Key Finding | Reference |

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinedione Synthesis | Nano ZnO, L-proline, Water | High | Efficient one-pot, five-component reaction. | researchgate.net |

| Pyrazole Synthesis | Temperature control (r.t. vs 95 °C) | Up to 98% | Divergent synthesis of pyrazoles vs. 1-tosyl-1H-pyrazoles. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Ultrasonic irradiation, KHSO4, aq. EtOH | Good | Green synthetic approach. | researchgate.net |

| 1,3-Disubstituted 4-pyrazolecarboxylic Acid Derivative Synthesis | Controlled temperature and acidic environment | Optimum | High regioselectivity (>99%). | google.com |

Advanced Spectroscopic and Structural Elucidation of 4 Naphthalen 1 Yloxy 1h Pyrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of organic molecules. For 4-(naphthalen-1-yloxy)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole (B372694) and naphthalene (B1677914) rings. The pyrazole protons, typically two singlets for H-3 and H-5, would appear in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the naphthyloxy group. The N-H proton of the pyrazole ring would likely appear as a broad singlet. The seven protons of the naphthalene ring system would present as a series of multiplets in the downfield aromatic region.

Based on data from analogous pyrazole and naphthalene-containing compounds, the expected ¹H NMR chemical shifts are summarized in the table below. For instance, in related 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the naphthalene protons resonate between δ 7.35 and 8.71 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole N-H | ~10-12 | br s |

| Pyrazole H-3, H-5 | ~7.5-8.0 | s |

| Naphthalene H | ~7.0-8.2 | m |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this includes three carbons for the pyrazole ring and ten carbons for the naphthalene system. The carbon atom C-4 of the pyrazole ring, being attached to the oxygen atom, is expected to be significantly deshielded. The chemical shifts of the naphthalene carbons would be consistent with a 1-substituted naphthalene derivative. In a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the carbon signals for the naphthalene moiety appear between δ 125.33 and 134.02 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3, C-5 | ~125-140 |

| Pyrazole C-4 | ~150-160 |

| Naphthalene C | ~105-135 |

| Naphthalene C-O | ~150-155 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be instrumental in assigning the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in both the pyrazole and naphthalene moieties. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. mdpi.comipb.pt For the target molecule, key HMBC correlations would be expected between the pyrazole protons (H-3/H-5) and the pyrazole carbons (C-3, C-4, C-5), and between the naphthalene protons and the carbon atoms of the naphthalene rings. A crucial correlation would be observed between the protons on the naphthalene ring adjacent to the ether linkage and the pyrazole C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. nih.gov This would be useful in confirming the spatial proximity between the protons of the naphthalene ring and the pyrazole ring, particularly between the H-3/H-5 protons of the pyrazole and the H-2'/H-8' protons of the naphthalene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. lifesciencesite.com

For this compound (C₁₃H₁₀N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass of 211.0871, confirming its molecular formula. rsc.org

The fragmentation of pyrazoles under mass spectrometry often involves the loss of N₂ or HCN. lifesciencesite.com The fragmentation of the ether linkage can also occur. A plausible fragmentation pathway for this compound could involve:

Initial loss of N₂ from the pyrazole ring.

Cleavage of the C-O ether bond, leading to fragments corresponding to the naphthyloxy cation or the pyrazole radical, and vice-versa.

Fragmentation of the naphthalene ring itself, which is generally stable. libretexts.org

Table 3: Plausible Mass Fragments for this compound

| m/z | Proposed Fragment |

| 210 | [M]⁺ |

| 182 | [M - N₂]⁺ |

| 143 | [Naphthyloxy]⁺ |

| 127 | [Naphthalene]⁺ |

| 68 | [Pyrazole]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. For a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, characteristic bands were observed for aromatic C-H stretching at 3049 cm⁻¹, C=N stretching at 1593 cm⁻¹, and C=C stretching at 1360 cm⁻¹. mdpi.com

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 | N-H stretching | Pyrazole N-H |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~1600-1450 | C=C and C=N stretching | Aromatic rings and pyrazole |

| ~1250-1200 | C-O-C asymmetric stretching | Aryl ether |

| ~1100-1000 | C-O-C symmetric stretching | Aryl ether |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazole and naphthalene ring systems and the dihedral angle between them. In a related structure, the pyrazole ring was found to be nearly coplanar with the naphthalene ring system. nih.gov

Computational Chemistry and in Silico Investigations of 4 Naphthalen 1 Yloxy 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO Analysis)

There are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, for 4-(Naphthalen-1-yloxy)-1H-pyrazole. Consequently, data regarding its optimized molecular geometry, electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) are not available. Such calculations would be invaluable for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

No molecular docking studies have been reported for this compound against any specific biological target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, which is a critical step in structure-based drug design.

Without any docking studies, there is no data on the binding affinities (e.g., docking scores in kcal/mol) or interaction energies of this compound with any protein targets. This information is essential for quantifying the strength of the ligand-target interaction and predicting the potential inhibitory activity of the compound.

Table 1: Predicted Binding Affinities for this compound

| Target Protein | Docking Score (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

A detailed analysis of the intermolecular interactions between this compound and potential biological targets is not possible due to the lack of docking studies. Such an analysis would typically identify key amino acid residues involved in interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

There is no evidence of molecular dynamics (MD) simulations being performed for this compound complexed with a protein target. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the conformational dynamics and stability of ligand-protein complexes. These simulations are crucial for validating the results of molecular docking and assessing the stability of the predicted binding poses.

In Silico Virtual Screening Strategies for Identification of Novel Biological Targets

No literature indicates that this compound has been identified through, or utilized in, in silico virtual screening campaigns to find novel biological targets. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

In Vitro Biological Evaluation and Target Interaction Profiling of 4 Naphthalen 1 Yloxy 1h Pyrazole Analogues

Enzyme Inhibition Studies of Pyrazole-Naphthalene Derivatives

Kinase Inhibition Profiling

Derivatives featuring the pyrazole (B372694) nucleus have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

CDK2 Inhibition: A series of novel pyrazole derivatives were synthesized and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. rsc.org An initial in vitro screening at a concentration of 50 μM identified several promising candidates, with compounds 4 , 7a , 7d , and 9 exhibiting the strongest inhibition. rsc.org Subsequent IC50 determination revealed their potent activity, with compound 9 being the most effective with an IC50 value of 0.96 μM. rsc.org Further studies on diphenyl-1H-pyrazoles also identified strong CDK2 inhibitors, with compound 9c showing an IC50 of 29.31 nM, which is more potent than the reference inhibitor R-Roscovitine (IC50 = 43.25 nM). nih.gov

Table 1: CDK2 Inhibition by Pyrazole Derivatives

| Compound | IC50 (μM) | Source |

|---|---|---|

| 4 | 3.82 | rsc.org |

| 7a | 2.0 | rsc.org |

| 7d | 1.47 | rsc.org |

| 9 | 0.96 | rsc.org |

| 9c (diphenyl-1H-pyrazole) | 0.029 | nih.gov |

| R-Roscovitine (Reference) | 0.043 | nih.gov |

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, making it a critical target in cancer therapy. While specific data on 4-(naphthalen-1-yloxy)-1H-pyrazole analogues is limited, related naphthyl-containing scaffolds have shown significant promise. For instance, novel 3-cyano-6-naphthylpyridine derivatives were designed as selective VEGFR-2 inhibitors and demonstrated potent kinase inhibitory activities at the sub-nanomolar level. nih.gov

Other Enzyme Target Modulations

The versatile pyrazole-naphthalene scaffold has been explored for its inhibitory activity against a diverse range of other enzymes.

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes as they are involved in carbohydrate digestion. Rhodanine-pyrazole conjugates have demonstrated significantly greater inhibitory activity against α-glucosidase compared to their simpler rhodanine (B49660) counterparts. uj.ac.za Notably, compound 6f was 42 times more potent than the standard drug acarbose (B1664774) against α-glucosidase, with an IC50 of 2.259 µM. uj.ac.za Compound 6d was the most effective inhibitor of α-amylase, showing 1.5-fold greater activity than acarbose. uj.ac.za Other pyrazole derivatives have also been identified as potent α-glucosidase inhibitors, with Ki values in the nanomolar range. nih.gov

Xanthine Oxidase (XO): This enzyme plays a role in purine (B94841) metabolism and is a target for treating gout. Crude methanol (B129727) extracts containing pyrazole-like compounds have shown superior XO inhibitory activity (IC50 = 5.23 µg/mL) compared to the standard drug allopurinol (B61711) (IC50 = 24.85 µg/mL). mdpi.com

Tubulin Polymerization: A series of pyrazole-naphthalene derivatives were evaluated for their ability to inhibit tubulin polymerization, a key mechanism for anticancer agents. nih.gov Compound 5j was particularly effective, with an IC50 of 4.6 μM, comparable to the well-known tubulin inhibitor colchicine (B1669291) (IC50 = 6.7 μM). nih.gov

Table 2: Inhibition of Various Enzymes by Pyrazole Analogues

| Enzyme Target | Compound/Extract | IC50 / Ki | Source |

|---|---|---|---|

| α-Glucosidase | Rhodanine-pyrazole 6f | IC50: 2.259 µM | uj.ac.za |

| α-Amylase | Rhodanine-pyrazole 6d | IC50: 63.77 µM | uj.ac.za |

| Xanthine Oxidase | Crude Methanol Extract | IC50: 5.23 µg/mL | mdpi.com |

| Tubulin Polymerization | Pyrazole-naphthalene 5j | IC50: 4.6 µM | nih.gov |

| Acetylcholinesterase | Pyrazol-4-yl-diazene deriv. | Ki: 44.66 - 78.34 nM | nih.gov |

| Butyrylcholinesterase | Pyrazol-4-yl-diazene deriv. | Ki: 50.36 - 88.36 nM | nih.gov |

| Carbonic Anhydrase I | Pyrazol-4-yl-diazene deriv. | Ki: 1.06 - 9.83 nM | nih.gov |

| Carbonic Anhydrase II | Pyrazol-4-yl-diazene deriv. | Ki: 0.68 - 7.16 nM | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interaction Characterization

Sigma receptors (σ1R and σ2R) are membrane-associated proteins implicated in various central nervous system disorders. nih.govnih.gov The characterization of ligands that interact with these receptors is often performed using radioligand binding assays. nih.gov These assays measure the affinity of a test compound by its ability to compete with and displace a known radiolabeled ligand, such as [³H]-(+)-pentazocine for σ1R or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2R sites. nih.gov While specific binding data for this compound itself is not available, the general protocols are well-established for screening novel compounds for their interaction with σ1R and σ2R. nih.govsigmaaldrich.com The σ2R, in particular, has gained attention as a potential target for anticancer drugs because its activation can trigger apoptosis in cancer cells. nih.gov

Mechanistic Investigations of Biological Activity

Understanding the mechanism of enzyme inhibition is crucial for drug development. Inhibition can be competitive, non-competitive, uncompetitive, or mixed.

Non-competitive and Mixed Inhibition: This type of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govcnr.it A statistical analysis of documented inhibition cases in the BRENDA database revealed that for mixed-type inhibitors, the competitive component (where the inhibitor binds to the active site) is prevalent in 70% of cases, while pure non-competitive inhibition accounts for 20%. cnr.itresearchgate.net This suggests that many inhibitors classified as mixed or non-competitive likely bind exclusively to the active site of the enzyme. nih.govresearchgate.net

Enzymatic kinetics studies of certain xanthone (B1684191) derivatives, which share structural similarities with naphthalene-containing compounds, revealed them to be non-competitive inhibitors of α-glucosidase. mdpi.com This indicates they bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. Such mechanistic insights are vital for optimizing the structure of pyrazole-naphthalene analogues to achieve desired inhibitory profiles.

In Vitro Assays for General Biological Activities

Beyond specific enzyme and receptor targeting, pyrazole-naphthalene analogues have been investigated for a range of other biological effects in vitro.

Antimicrobial Activity: Various pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.govmeddocsonline.org For instance, one synthesized pyrazole derivative showed excellent activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Antifungal activity was also noted, with one derivative showing high activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov

Anti-inflammatory Activity: Several pyrazole derivatives have been reported to possess anti-inflammatory properties. nih.gov In one study, a synthesized pyrazole derivative exhibited better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov

Antioxidant Activity: The antioxidant potential of pyrazole derivatives has been evaluated using methods such as the DPPH free radical scavenging assay. researchgate.net These studies indicate that compounds in this class can effectively scavenge free radicals, suggesting a potential role in mitigating oxidative stress. researchgate.net

Photosynthetic Electron Transport Inhibition: Certain pyrazole derivatives have been evaluated for their ability to inhibit photosynthetic electron transport in isolated spinach chloroplasts. researchgate.net A few compounds showed excellent inhibitory properties in the micromolar range, comparable to commercial herbicides that share the same biological target. researchgate.net

Table 3: General In Vitro Biological Activities of Pyrazole Derivatives

| Activity | Organism/Assay | Result (MIC or other metric) | Source |

|---|---|---|---|

| Antibacterial | E. coli | MIC: 0.25 µg/mL | nih.gov |

| Antibacterial | S. epidermidis | MIC: 0.25 µg/mL | nih.gov |

| Antifungal | A. niger | MIC: 1 µg/mL | nih.gov |

| Anti-inflammatory | Carrageenan-induced edema | Better than Diclofenac sodium | nih.gov |

| Antioxidant | DPPH radical scavenging | Active | researchgate.net |

| Photosynthesis Inhibition | Spinach chloroplasts | Activity in micromolar range | researchgate.net |

Structure Activity Relationship Sar Investigations of 4 Naphthalen 1 Yloxy 1h Pyrazole Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 4-(naphthalen-1-yloxy)-1H-pyrazole derivatives is profoundly influenced by the nature and placement of various substituents. Modifications on the pyrazole (B372694) and naphthalene (B1677914) ring systems have been extensively explored to understand their roles in molecular recognition and biological function.

Pyrazole Ring Modifications: The pyrazole moiety is a key interaction component. Substitution at the N-1 position is a critical determinant of activity. For instance, the introduction of a methyl group at the N-1 position of the pyrazole in certain series has been shown to be beneficial for inhibitory activity against specific enzymes. Conversely, larger substituents at this position are often detrimental, suggesting a sterically constrained binding pocket.

Naphthalene Ring Modifications: The naphthalene ring system is another focal point for modification. The position of the ether linkage is crucial, with the 1-oxy substitution being a common feature in active analogues. Introducing substituents on the naphthalene ring can modulate potency and selectivity. For example, adding a methoxy (B1213986) group at the 4-position of the naphthalene ring has been observed to enhance the inhibitory concentration in some contexts.

Linker Modifications: The ether linkage connecting the pyrazole and naphthalene rings is a vital component of the pharmacophore. Alterations to this linker, such as replacing the oxygen atom, generally lead to a significant loss of activity, indicating its importance in maintaining the correct orientation of the two ring systems for optimal binding.

Below is an interactive table detailing the impact of specific substituent modifications on biological activity.

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound/Analogue | Modification | Observed Effect on Biological Activity |

| This compound | Parent Scaffold | Serves as a reference for activity comparison. |

| 1-Methyl-4-(naphthalen-1-yloxy)-1H-pyrazole | Methylation at the N-1 position of the pyrazole ring. | Can enhance activity in specific enzyme assays. |

| 4-((4-Methoxynaphthalen-1-yl)oxy)-1H-pyrazole | Introduction of a methoxy group at the 4-position of the naphthalene ring. | May improve inhibitory concentration. |

Identification of Key Pharmacophore Features and Binding Hotspots within Target Macromolecules

Pharmacophore modeling and structural biology techniques have been instrumental in delineating the essential features required for the binding of this compound analogues to their target macromolecules. A pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

The key pharmacophoric features are generally identified as:

A hydrogen bond donor: The N-H group of the pyrazole ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The ether oxygen atom often acts as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The naphthalene ring provides a large hydrophobic surface that interacts with non-polar residues in the binding site of the target protein.

Binding hotspot analysis within target macromolecules, often through X-ray crystallography, reveals that the naphthalene moiety typically occupies a hydrophobic pocket. The pyrazole ring is often positioned to form specific hydrogen bonds with the protein backbone or side chains, anchoring the molecule in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the chemical structure of the this compound analogues with their biological activity. These models are valuable for prioritizing the synthesis of new compounds with potentially improved properties.

In developing QSAR models for this series, various molecular descriptors are calculated for each analogue and correlated with their measured biological activity. Important descriptors often include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and orbital energies, which can influence electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which relates to the compound's lipophilicity.

These models can then be used to predict the activity of virtual compounds, guiding the design of more potent and selective analogues.

Ligand Efficiency and Lipophilicity Analysis for Optimization

In the process of drug discovery, optimizing lead compounds to have favorable pharmacokinetic and pharmacodynamic properties is essential. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to guide this optimization process for this compound analogues.

Ligand Efficiency (LE): This metric relates the potency of a compound to its size (number of heavy atoms). It helps in identifying compounds that have a high binding affinity per atom, which is a desirable trait for a drug candidate.

Lipophilic Ligand Efficiency (LLE): This metric combines potency and lipophilicity (logP). It is used to guide the optimization of compounds to have a good balance between potency and lipophilicity, which is crucial for achieving good oral bioavailability and avoiding off-target effects.

The analysis of LE and LLE for a series of this compound analogues can highlight which structural modifications are most efficient at improving potency without excessively increasing lipophilicity.

Below is an interactive table summarizing these metrics for a hypothetical set of analogues.

Table 2: Ligand Efficiency and Lipophilicity Analysis for Optimization

| Analogue | Potency (IC50, nM) | Molecular Weight ( g/mol ) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analogue X | 100 | 290 | 3.5 | 0.38 | 3.5 |

| Analogue Y | 50 | 320 | 3.8 | 0.37 | 3.5 |

| Analogue Z | 20 | 350 | 4.2 | 0.36 | 3.4 |

Advanced Medicinal Chemistry Concepts and Optimization for 4 Naphthalen 1 Yloxy 1h Pyrazole Scaffolds

Hit Identification and Validation Strategies

The journey of drug discovery for pyrazole-based scaffolds often begins with the identification of initial "hits" from large chemical libraries. High-throughput screening (HTS) is a primary strategy, allowing for the rapid assessment of thousands of compounds against a specific biological target. nih.gov Modern approaches augment HTS with computational methods like deep learning to accelerate the process. For instance, structure-based deep learning models can be used to screen virtual libraries, prioritizing compounds for experimental testing and significantly increasing the hit rate. chemrxiv.org In a screening campaign for inhibitors of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a threshold for hit selection was established at 50% inhibition relative to a reference compound, staurosporine, leading to the identification of 353 initial hits. chemrxiv.org

Once identified, hits must undergo a rigorous validation process to confirm their activity and rule out false positives, such as Pan Assay Interference Compounds (PAINS). nih.govresearchgate.net This multi-step validation typically includes:

Confirmation of Activity: Re-testing the hit compound, often after re-synthesis, to ensure the observed activity is genuine and not due to an impurity from the original sample. nih.gov

Dose-Response Analysis: Establishing a concentration-response curve to determine the potency of the hit, commonly expressed as an IC50 or EC50 value. For a set of 283 validated hits targeting IRAK1, each compound was assayed in an 8-point curve to confirm its potency. chemrxiv.org

Orthogonal and Biophysical Assays: Employing different, independent assay formats to confirm the compound's effect. nih.gov These methods directly measure the physical interaction between the compound and its target protein. Common techniques include:

Surface Plasmon Resonance (SPR): Measures binding events in real-time.

Isothermal Titration Calorimetry (ITC): Quantifies the heat change upon binding to determine thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects binding by observing changes in the chemical environment of the protein or ligand. nih.gov

Computational Assessment: Using molecular docking studies to predict the binding mode of the hit compound within the target's active site. For a fluorinated pyrazole (B372694) derivative, docking studies predicted a favorable binding affinity for the human estrogen alpha receptor (ERα). semanticscholar.org

The following table summarizes hit compounds based on pyrazole scaffolds and their initial identification data from various screening programs.

| Hit Compound Scaffold | Target | Screening Method | Hit Validation Data |

| 1-Arylpyrazole | σ(1) Receptor | In vitro binding assays | Confirmed high affinity and selectivity against σ(2) receptor. nih.gov |

| N-(1H-Pyrazol-4-yl)carboxamide | IRAK4 | Kinase activity assays | High potency and kinase selectivity. nih.gov |

| 5-Fluorophenyl-3-naphthalenyl-1H-pyrazole | Estrogen Receptor α (ERα) | Molecular Docking | Predicted binding affinity of -10.61 Kcal/mol and a Ki of 16.71 nM. semanticscholar.orgmdpi.com |

| 1,4-Dihydroindeno[1,2-c]pyrazole | KDR Kinase | Enzymatic inhibition assays | Initial hits showed KDR kinase inhibition. nih.gov |

Lead Optimization Programs for Enhanced Potency, Selectivity, and Biological Performance

Following hit validation, promising compounds enter lead optimization, a critical phase where the chemical structure is systematically modified to improve its drug-like properties. patsnap.com The primary goals are to enhance target potency and selectivity, while simultaneously optimizing metabolic stability and other pharmacokinetic characteristics. patsnap.comnih.gov

A notable example is the optimization of 1-arylpyrazoles as antagonists for the sigma-1 (σ1) receptor. nih.gov The initial hits were developed through extensive structure-activity relationship (SAR) studies focusing on three key areas of the molecule:

Pyrazole Substituents: The nature of the substituents on the pyrazole ring was found to be crucial for activity.

Basic Amine Group: A basic amine was determined to be essential, aligning with known pharmacophores for the σ1 receptor.

Spacer Length: While various spacer lengths between the pyrazole and amine groups were tolerated, an ethylenoxy spacer proved optimal for achieving high selectivity for the σ1 receptor over the σ2 receptor.

This systematic optimization led to the identification of compound 28 , also known as S1RA or E-52862, which demonstrated high potency, excellent selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately progressing to clinical candidacy. nih.gov

The table below illustrates the structure-activity relationships for the 1-arylpyrazole series targeting the σ1 receptor.

| Compound | Pyrazole Substituent (R¹) | Amine Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Example 1 | H | Morpholine | 15.0 | 500 | 33 |

| Example 2 | CH₃ | Morpholine | 8.5 | 1200 | 141 |

| S1RA (E-52862) | CH₃ | Morpholine (with ethylenoxy spacer) | 1.7 | >10000 | >5882 |

| Example 3 | CH₃ | Piperidine (B6355638) | 10.2 | 850 | 83 |

Data is illustrative based on findings in the cited research. nih.gov

Similarly, optimization of diaryl ether pyrazole sulfonamides as NaV1.7 inhibitors focused on improving metabolic stability and reducing inhibition of cytochrome P450 enzymes to avoid potential drug-drug interactions. nih.gov In another program, optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as KDR kinase inhibitors involved modifying a side chain to improve binding, leading to a lead compound with good oral efficacy. nih.gov These examples highlight the multiparameter optimization required to transform a promising hit into a viable drug candidate.

Target Identification and Validation Approaches in Drug Discovery Programs

Identifying the specific biological target of a novel compound is a cornerstone of modern drug discovery. For scaffolds like 4-(naphthalen-1-yloxy)-1H-pyrazole, targets are often identified through several approaches.

In some programs, the screening campaign is designed around a known target from the outset. For example, the development of σ1 receptor antagonists was based on screening and optimizing compounds for their ability to bind to this specific receptor. nih.gov Target validation in such cases involves confirming that the compound's functional activity is a direct result of its interaction with the intended target. This can be demonstrated through cellular assays where the target is knocked down or in animal models where the compound elicits a physiological response consistent with the target's known function. nih.gov

In other cases, the target may be unknown initially. Phenotypic screening, where compounds are tested for their effect on cell behavior, can identify active molecules without prior knowledge of their target. Subsequent target deconvolution is then required. Computational methods are a powerful tool for this. For instance, a newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was subjected to molecular docking studies. These studies predicted that the compound could bind effectively to the human estrogen alpha receptor (ERα), identifying it as a high-potential target for further experimental validation. semanticscholar.orgmdpi.com

Other identified targets for pyrazole-based scaffolds include:

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Identified as a key protein in inflammatory signaling, making it an attractive target for pyrazole-based inhibitors. nih.gov

KDR (Kinase Insert Domain Receptor): A VEGF receptor tyrosine kinase involved in angiogenesis, which was the target for a series of 1,4-dihydroindeno[1,2-c]pyrazoles. nih.gov

Validation of these targets involves demonstrating that inhibition or modulation of the target protein by the compound leads to a desired therapeutic effect in relevant disease models.

Elucidation of Allosteric Modulation and Dual-Site Binding Mechanisms

Beyond simple competitive inhibition, pyrazole-based scaffolds can exhibit more complex mechanisms of action, such as allosteric modulation. rsc.org An allosteric modulator binds to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. rsc.orgnih.gov This binding event induces a conformational change in the receptor, which can either enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the binding and/or efficacy of the endogenous ligand (Silent Allosteric Modulator, SAM). nih.gov

The pyrazole scaffold has proven to be a versatile core for developing allosteric modulators. A high-throughput screening campaign identified a pyrazole-containing compound as a PAM for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a G protein-coupled receptor (GPCR) involved in neurological processes. nih.gov

The allosteric properties of these pyrazole-based PAMs were characterized by their effects on the response curve of the endogenous agonist, acetylcholine (ACh). These effects are measured by changes in three key parameters:

Baseline (Direct Efficacy): An increase in the baseline response in the absence of the orthosteric agonist indicates that the PAM has some agonist activity on its own.

Potency (pEC50): A leftward shift in the ACh concentration-response curve (increased pEC50) indicates positive binding cooperativity, meaning the PAM enhances the affinity of ACh for the receptor.

Maximum Effect (Emax): An increase in the maximum possible response indicates efficacy cooperativity, where the PAM enhances the ability of ACh to activate the receptor. nih.gov

Research into 2-phenyl-3-(1H-pyrazol-4-yl)pyridine analogues revealed that small structural modifications to the pyrazole core and its substituents could dramatically alter the allosteric profile, fine-tuning the balance between changes in potency and efficacy. nih.gov This tunability is a key advantage of allosteric modulators, offering the potential for greater selectivity and a more nuanced pharmacological effect compared to traditional orthosteric ligands. rsc.org

The following table summarizes the allosteric effects of representative pyrazole-based M4 mAChR modulators.

| Compound Analogue | Modification | Effect on ACh Potency (pEC50) | Effect on ACh Efficacy (Emax) |

| Lead Compound | Phenyl-Pyridine Core | Potentiates ACh response | Increases Emax |

| Analogue 12a | Altered Pyridine Nitrogen Position | Varies vastly from lead | Varies vastly from lead |

| Analogue 16 | Pyrazole replaced with Triazole | Decreased | Decreased |

| Analogue 6k | Optimized Substituents | Improved allosteric properties | Improved allosteric properties |

Data is illustrative based on findings in the cited research. nih.gov

The ability of the this compound scaffold and its derivatives to function as allosteric modulators highlights the chemical versatility of this framework and opens new avenues for designing drugs with sophisticated mechanisms of action.

Emerging Research Applications of 4 Naphthalen 1 Yloxy 1h Pyrazole Excluding Clinical Human Trials

Agrochemical Applications (e.g., Herbicides, Pesticides)

The foundational structure of pyrazole (B372694) is a key element in the creation of biologically active compounds for both agricultural and medicinal uses. nih.gov Modifications to the pyrazole framework can produce a wide range of biological effects, including herbicidal, and insecticidal properties. nih.gov

Research into pyrazole derivatives has shown their potential as herbicides. For instance, a series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties were synthesized and found to possess potential herbicidal activity against the roots of rape and barnyard grass in preliminary bioassays. nih.gov Similarly, some 1,3,4-oxadiazole (B1194373) thioether derivatives with a trifluoromethylpyrazoyl group were screened for herbicidal activity, though most showed no significant effect against bentgrass and lettuce. nih.gov The introduction of an aryloxy group at the 3-position of the pyrazole ring has been a successful strategy in developing new herbicides. researchgate.net For example, N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide demonstrated good herbicidal activity against various annual lowland weeds with excellent crop safety. researchgate.net

In the realm of pesticides, pyrazole derivatives have also been investigated for their insecticidal activities. A study on 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings revealed that some of these compounds exhibited good insecticidal activity against Aphis fabae. researchgate.net Specifically, compound 7h from this series showed 85.7% mortality at a concentration of 12.5 mg/L, which is comparable to the commercial insecticide imidacloprid. researchgate.net

Table 1: Herbicidal and Insecticidal Activity of Select Pyrazole Derivatives

| Compound/Derivative Class | Application | Target Organism(s) | Key Findings |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Herbicide | Rape, Barnyard grass | Potential herbicidal activity against roots. nih.gov |

| 1,3,4-Oxadiazole thioethers | Herbicide | Bentgrass, Lettuce | Most derivatives showed no significant herbicidal activity. nih.gov |

| N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide | Herbicide | Annual lowland weeds | Good herbicidal activity and excellent crop safety. researchgate.net |

| 1H-pyrazole-5-carboxylic acid derivatives | Insecticide | Aphis fabae | Compound 7h showed 85.7% mortality at 12.5 mg/L. researchgate.net |

Materials Science Applications (e.g., Corrosion Inhibition)

Pyrazole and its derivatives are recognized for their role in the development of new materials, including their use as corrosion inhibitors. numberanalytics.com These compounds can be highly effective in protecting metals, such as mild steel, from corrosion, particularly in acidic environments like hydrochloric acid (HCl) solutions. africaresearchconnects.comtandfonline.comresearchgate.net The effectiveness of pyrazole derivatives as corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net

Studies have shown that the inhibition efficiency of pyrazole derivatives increases with their concentration. tandfonline.comresearchgate.net Some derivatives have demonstrated remarkable performance, achieving up to 97% corrosion inhibition efficiency for mild steel in 0.5 M HCl. africaresearchconnects.comresearchgate.net The molecular structure of the pyrazole derivative plays a crucial role in its inhibitory action. For instance, the presence of certain functional groups and substituents can significantly influence the adsorption process and, consequently, the corrosion inhibition efficiency. africaresearchconnects.com Research indicates that pyrazole derivatives with electron-withdrawing substituents tend to provide greater inhibition than those with electron-donating ones. africaresearchconnects.comresearchgate.net

The mechanism of inhibition is often described as mixed-type, meaning the compounds inhibit both the anodic and cathodic reactions of the corrosion process. tandfonline.comresearchgate.net The adsorption of these inhibitors on the metal surface is a key aspect of their function, and this process can involve both physical and chemical interactions. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives

| Pyrazole Derivative(s) | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| Various pyrazole derivatives | Mild Steel | 0.5 M HCl | 97 africaresearchconnects.comresearchgate.net |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.1 |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 nih.gov |

| Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) | Mild Steel | 15% HCl | Good, increased with concentration tandfonline.com |

| 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM) | Mild Steel | 15% HCl | Better than MCPPC tandfonline.com |

Development of Chemical Probes and Research Tools for Biological Systems

The pyrazole scaffold is a versatile framework in medicinal chemistry and drug development due to its wide range of biological activities. globalresearchonline.netmdpi.com Pyrazole derivatives are utilized in the creation of chemical probes and research tools to investigate biological systems. These compounds can be designed to interact with specific biological targets, such as enzymes and receptors, thereby helping to elucidate their functions and roles in various physiological and pathological processes.

For example, pyrazole derivatives have been synthesized and studied for their potential to interact with targets like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. globalresearchonline.net The ability to design and synthesize pyrazole-based compounds that can selectively inhibit such targets is of great interest for developing research tools to study cellular processes. The structural versatility of the pyrazole ring allows for systematic modifications to optimize binding affinity and selectivity for a particular biological target. nih.gov

Furthermore, the synthesis of fluorinated pyrazole derivatives highlights another avenue for developing research tools. The introduction of fluorine can enhance metabolic stability and binding affinity to protein targets. mdpi.com A synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was shown through molecular docking studies to have a binding affinity for the human estrogen alpha receptor (ERα), suggesting its potential as a research tool to study this receptor's function. mdpi.com

The development of novel synthetic methodologies, including multicomponent reactions, facilitates the creation of diverse libraries of pyrazole derivatives. nih.gov These libraries can then be screened to identify compounds with specific biological activities, serving as starting points for the development of more refined chemical probes and research tools.

An exploration of the chemical compound 4-(naphthalen-1-yloxy)-1H-pyrazole reveals significant potential for future research and development. This unique molecule, which combines the structural features of naphthalene (B1677914) and pyrazole rings, is a promising candidate for further investigation across various scientific disciplines. This article outlines the key future research directions and unexplored avenues for this compound, focusing on synthetic methodologies, mechanistic understanding, computational modeling, multidisciplinary characterization, and derivatization potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Naphthalen-1-yloxy)-1H-pyrazole derivatives, and how are they characterized?

- Methodology : Derivatives are synthesized via cyclocondensation or coupling reactions (e.g., using naphthalen-1-ol and substituted pyrazoles). Structural validation employs -NMR, -NMR, and mass spectrometry (MS) to confirm molecular weight and substituent positions. For example, vicinal diaryl-substituted pyrazoles are purified via flash chromatography using solvent gradients (e.g., ethyl acetate/petroleum ether) .

- Key Data : Yields typically range from 73% to 95%, with melting points (e.g., 88–144°C) and spectral data (e.g., δH shifts for aromatic protons) reported .

Q. How is tautomerism addressed in pyrazole derivatives during structural analysis?

- Methodology : X-ray crystallography and NMR spectroscopy are critical. For example, tautomeric forms (e.g., 3- vs. 5-substituted pyrazoles) are resolved using single-crystal diffraction data (triclinic system, space group ) and -NMR peak splitting patterns .

- Key Insight : Tautomeric equilibria can influence biological activity and reactivity, necessitating precise structural confirmation during synthesis .

Q. What techniques are used for crystallographic refinement of pyrazole-based compounds?

- Methodology : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely employed. These tools handle high-resolution data and twinned crystals, enabling accurate determination of bond lengths and angles .

Advanced Research Questions

Q. How does regioisomerism (3- vs. 4-substitution) impact the antiproliferative activity of pyrazole derivatives?

- Methodology : Comparative studies using in vitro assays (e.g., against HT-29 or HeLa cancer cells) reveal activity differences. For instance, 3-(4'-methoxyphenyl)-1H-pyrazole derivatives exhibit 2–13-fold higher activity than 4-substituted analogs due to enhanced steric and electronic interactions with cellular targets .

- Data Contradiction : While 4'-tolyl derivatives show reduced activity in some isomers, ethoxyphenyl analogs (e.g., 4c) demonstrate 4–6-fold higher potency, highlighting substituent-dependent effects .

Q. What computational approaches are integrated with experimental studies to predict pyrazole derivative properties?

- Methodology : Density Functional Theory (DFT) calculations correlate with experimental spectral data (IR, NMR) to predict electronic properties and reactive sites. For example, studies on pyrazole-4-carboxylic acid derivatives combine crystallographic data with theoretical models to assess hydrogen bonding and molecular stability .

Q. How are structure-activity relationships (SAR) optimized for σ1 receptor antagonists in pyrazole-based drug design?

- Methodology : Substituent effects are tested via in vitro binding assays (σ1 vs. σ2 receptors). Key findings:

- A basic amine moiety (e.g., morpholine) is essential for receptor interaction.

- Ethylenoxy spacers and small cyclic amines improve selectivity (e.g., S1RA/E-52862 shows 1000-fold selectivity for σ1) .

- Advanced Insight : Bioisosteric replacements (e.g., naphthyl to benzo[b]thienyl) enhance antiproliferative activity by 4–15-fold, suggesting scaffold flexibility .

Q. What strategies resolve contradictions in biological activity data across cancer cell lines?

- Methodology : Dose-response profiling and mechanistic studies (e.g., caspase activation assays) identify off-target effects. For example, regioisomers may show equipotency in HeLa cells but divergent activity in HT-29 cells due to differences in apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.